molecular formula C7H8ClNO B13607185 (1S)-1-(3-chloropyridin-4-yl)ethan-1-ol

(1S)-1-(3-chloropyridin-4-yl)ethan-1-ol

Cat. No.: B13607185
M. Wt: 157.60 g/mol
InChI Key: JQOWLEAPTKFXJG-YFKPBYRVSA-N
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Description

(1S)-1-(3-chloropyridin-4-yl)ethan-1-ol: is a chiral compound that features a pyridine ring substituted with a chlorine atom at the 3-position and an ethanol group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3-chloropyridin-4-yl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 3-chloropyridine.

    Grignard Reaction: The 3-chloropyridine undergoes a Grignard reaction with an appropriate Grignard reagent, such as ethylmagnesium bromide, to form the intermediate.

    Hydrolysis: The intermediate is then hydrolyzed to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents may also be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-chloropyridin-4-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: The major product is (1S)-1-(3-chloropyridin-4-yl)ethanone.

    Reduction: The major product is (1S)-1-(3-chloropyridin-4-yl)ethane.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted pyridine derivatives.

Scientific Research Applications

(1S)-1-(3-chloropyridin-4-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism by which (1S)-1-(3-chloropyridin-4-yl)ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The ethanol group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(3-bromopyridin-4-yl)ethan-1-ol
  • (1S)-1-(3-fluoropyridin-4-yl)ethan-1-ol
  • (1S)-1-(3-methylpyridin-4-yl)ethan-1-ol

Uniqueness

(1S)-1-(3-chloropyridin-4-yl)ethan-1-ol is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interactions compared to its analogs with different substituents. The chlorine atom can enhance the compound’s electrophilicity, making it more reactive in certain chemical reactions.

Properties

Molecular Formula

C7H8ClNO

Molecular Weight

157.60 g/mol

IUPAC Name

(1S)-1-(3-chloropyridin-4-yl)ethanol

InChI

InChI=1S/C7H8ClNO/c1-5(10)6-2-3-9-4-7(6)8/h2-5,10H,1H3/t5-/m0/s1

InChI Key

JQOWLEAPTKFXJG-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=C(C=NC=C1)Cl)O

Canonical SMILES

CC(C1=C(C=NC=C1)Cl)O

Origin of Product

United States

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